molecular formula C17H17N5O4S B12906631 N-Benzoyl-4'-thioadenosine CAS No. 159981-08-5

N-Benzoyl-4'-thioadenosine

Cat. No.: B12906631
CAS No.: 159981-08-5
M. Wt: 387.4 g/mol
InChI Key: NZMQTSLCENJVBH-CNEMSGBDSA-N
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Description

Overview of N-Benzoyl-4'-thioadenosine in Biochemical and Pharmacological Research

In biochemical and pharmacological research, this compound is primarily recognized as a synthetic precursor. The N-benzoyl group serves to protect the reactive N6-amino group of adenine (B156593) during multi-step chemical syntheses. sigmaaldrich.comlibretexts.org This protection strategy is essential for achieving specific modifications at other positions of the nucleoside, particularly on the sugar moiety, without unintended side reactions at the nucleobase. ontosight.aiscirp.org

Once the desired chemical transformations are complete, the benzoyl group can be removed to yield the final, biologically active 4'-thioadenosine analog. scirp.orgnih.gov Research has shown that derivatives of 4'-thioadenosine, often synthesized using N-benzoyl protected intermediates, exhibit potent activity against a range of biological targets. These include protein kinases involved in cancer progression and adenosine (B11128) receptors that modulate various physiological processes. mdpi.comacs.orgunifi.it For instance, various 7-deaza-4'-thioadenosine derivatives have been identified as multi-kinase inhibitors with significant anticancer potential. mdpi.com Similarly, other modified 4'-thioadenosine analogs have been discovered as inhibitors of HASPIN kinase, a promising target for cancer therapy. acs.orgnih.gov

The table below summarizes some of the key biological targets that have been successfully modulated by compounds derived from the 4'-thioadenosine scaffold.

Target ClassSpecific Target(s)Therapeutic AreaReference
Protein KinasesTRKA, CK1δ, DYRK1A/1BCancer mdpi.com
Mitotic KinasesHASPINCancer acs.orgnih.gov
Adenosine ReceptorsA3 Adenosine ReceptorVarious acs.org
Nucleoside TransportershENT1Cancer (diagnostic probe) acs.org

Context within Nucleoside Analog Chemistry and Biology

The significance of this compound is best understood within the broader context of nucleoside analog chemistry. Nucleoside analogs are structural mimics of natural nucleosides (adenosine, guanosine, cytidine, thymidine, and uridine) that have been chemically modified. These modifications can involve the nucleobase, the sugar ring, or both. For decades, these compounds have been a cornerstone of antiviral and anticancer chemotherapy. unifi.itmedchemexpress.com

4'-Thionucleosides: A specific and highly important class of nucleoside analogs are the 4'-thionucleosides, where the oxygen atom of the furanose (ribose) ring is replaced by a sulfur atom. medchemexpress.com This substitution significantly alters the sugar pucker, bond lengths, and electronic properties of the nucleoside. These changes can lead to enhanced metabolic stability and can confer unique biological activities, such as potent antitumor effects by inhibiting DNA synthesis or inducing apoptosis. medchemexpress.com The 4'-thioadenosine scaffold, in particular, has proven to be a versatile template for developing inhibitors of various enzymes, including kinases. mdpi.comacs.org

N-Benzoyl Protecting Group: In the multi-step synthesis of complex molecules like modified nucleoside analogs, protecting groups are indispensable tools. libretexts.org They temporarily mask a reactive functional group to prevent it from interfering with a chemical reaction occurring elsewhere in the molecule. The N-benzoyl (Bz) group is a widely used protecting group for the exocyclic amino groups of adenine and cytosine in nucleoside chemistry. sigmaaldrich.com It is stable under a variety of reaction conditions but can be readily removed, typically by treatment with a base like aqueous ammonia, at a later stage of the synthesis. libretexts.orgscirp.org The use of the N-benzoyl group on the adenine base of 4'-thioadenosine allows chemists to perform intricate modifications on the sugar portion of the molecule, which is often key to fine-tuning the compound's biological activity and selectivity. scirp.orgacs.org

The following table lists some common protecting groups used in nucleoside chemistry, highlighting their typical application.

Protecting GroupAbbreviationTypical ApplicationRemoval ConditionReference
DimethoxytritylDMT5'-Hydroxyl groupWeak acid libretexts.org
BenzoylBzN6 of Adenine, N4 of CytosineBase (e.g., ammonia) libretexts.org
IsobutyryliBuN2 of GuanineBase (e.g., ammonia) sigmaaldrich.com
tert-ButyldimethylsilylTBDMS2'-Hydroxyl group (in RNA synthesis)Fluoride ion or acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159981-08-5

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H17N5O4S/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1

InChI Key

NZMQTSLCENJVBH-CNEMSGBDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](S4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(S4)CO)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Benzoyl 4 Thioadenosine

Direct Synthesis of N-Benzoyl-4'-thioadenosine Precursors and Derivatives

The assembly of this compound hinges on the sequential or convergent synthesis of its two core components: the N-benzoylated adenine (B156593) and the 4'-thiofuranose sugar moiety.

Introduction and Manipulation of the N-Benzoyl Group

The N-benzoyl group serves as a crucial protecting group for the exocyclic amine (N6) of adenine during subsequent chemical transformations, particularly glycosylation. This protection prevents unwanted side reactions and directs the glycosylation to the desired N9 position of the purine (B94841) ring.

The most common method for the introduction of the benzoyl group involves the reaction of adenosine (B11128) with benzoyl chloride. chemicalbook.comresearchgate.net To prevent benzoylation at the hydroxyl groups of the ribose moiety, these are typically protected first. A widely used technique is the transient protection with trimethylsilyl chloride (TMSCl) in a solvent like pyridine. chemicalbook.comgoogle.com After silylation of the hydroxyl groups, benzoyl chloride is added to the reaction mixture, which selectively acylates the N6-amino group. The silyl protecting groups are then removed during aqueous workup or by treatment with a mild base like ammonia, yielding N-Benzoyladenosine. chemicalbook.comgoogle.com

An alternative approach utilizes methyl benzoate as both a reagent and a solvent, catalyzed by an acid such as p-toluenesulfonic acid or trifluoroacetic acid. This method proceeds through an aminolysis-alcoholysis reaction to form an esterified benzoyladenosine, which is subsequently hydrolyzed under weak alkaline conditions to yield the final N6-benzoyladenosine. google.com This process is advantageous due to its high atom economy and the recyclability of the protecting agent. google.com

Method Reagents Key Features Reference
Transient Silylation1. Trimethylsilyl chloride (TMSCl), Pyridine2. Benzoyl chloride3. NH4OH or H2OProtects ribose hydroxyls; selective N6-acylation. chemicalbook.comresearchgate.net
Methyl BenzoateMethyl benzoate, Toluene, p-TFA or p-TsOH, NaHCO3(aq)High atom economy; recyclable protecting agent. google.com

Formation of the 4'-Thioadenosine Moiety

The construction of the 4'-thiofuranose ring and its subsequent coupling with the N-benzoylated adenine base is a pivotal part of the synthesis. Several powerful methods have been developed to achieve this transformation with high stereoselectivity.

Vorbrüggen Glycosylation: This is one of the most widely used methods for nucleoside synthesis. drugfuture.comwikipedia.org The reaction involves coupling a silylated nucleobase, such as N-benzoyl-N,O-bis(trimethylsilyl)adenine, with an activated sugar derivative. nih.gov For the synthesis of 4'-thionucleosides, a per-acylated 4-thiofuranose, like 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose, is used as the glycosyl donor. nih.gov The reaction is promoted by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl4). nih.govnih.gov The presence of a participating group at the C2' position of the thiosugar, such as a benzoyl group, ensures the formation of the desired β-anomer through the formation of an intermediate acyloxonium ion. nih.govresearchgate.net

Pummerer Reaction: The Pummerer reaction has emerged as a powerful and stereoselective method for the synthesis of 4'-thionucleosides. acs.orgjst.go.jp This approach typically starts with a 1,4-anhydro-4-thio-D-ribitol derivative, which is oxidized to the corresponding sulfoxide. acs.org The sulfoxide then undergoes a Pummerer-type rearrangement in the presence of an activating agent (e.g., trifluoroacetic anhydride or TMSOTf) and a silylated nucleobase. jst.go.jp This generates a thionium ion intermediate in situ, which is then attacked by the silylated N-benzoyladenine to form the glycosidic bond. rsc.orgmdpi.com This method has been shown to be highly β-selective, particularly when neighboring group participation can influence the stereochemical outcome. acs.org

Glycosylation Method Glycosyl Donor Nucleobase Promoter/Conditions Key Feature Reference
VorbrüggenPer-acylated 4-thiofuranoseSilylated N-BenzoyladenineLewis Acid (TMSOTf, SnCl4)High β-selectivity with C2' participating group. nih.govnih.gov
Pummerer-type4-Thioribitol sulfoxideSilylated N-BenzoyladenineTMSOTf, DIPEAStereoselective formation of β-anomer via thionium ion. acs.orgjst.go.jp

Late-stage functionalization refers to the chemical modification of the thiofuranose ring after the nucleoside scaffold has already been assembled. This strategy is highly valuable for creating a library of analogs from a common intermediate without having to restart the synthesis from the beginning. For instance, modifications can be introduced at the 2'- and 3'-positions of the this compound molecule.

One example involves the inversion of stereochemistry at the C2' position. A 4'-thiouridine derivative can be converted to its C2' epimer (an arabino-configured nucleoside) through an intramolecular cyclization-ring opening sequence. rsc.org While this specific example is on a uridine derivative, the principle can be applied to adenosine analogs. Such transformations allow for the exploration of how the stereochemistry of the sugar moiety affects biological activity. The functional groups on the thiofuranose ring, such as hydroxyl groups, can be manipulated to introduce other functionalities like fluorine or azido groups, further diversifying the range of accessible analogs.

Modern organometallic chemistry offers powerful tools for the construction of complex molecules like 4'-thioadenosine. While not yet explicitly detailed for this compound, strategies involving palladium-catalyzed cross-coupling reactions are prevalent in nucleoside chemistry for forming C-C and C-heteroatom bonds. nih.govresearchgate.net

The Stille cross-coupling reaction, for example, involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. youtube.com In the context of nucleoside synthesis, this could involve coupling a stannylated sugar derivative with a halogenated purine or vice versa. The combination of lithiation to generate a nucleophilic center, followed by quenching with a tin electrophile (stannyl transfer), can create the necessary organostannane precursors for these coupling reactions. These advanced methods provide a convergent and flexible route to assemble the core nucleoside structure.

Derivatization Strategies for this compound Analogs

Once this compound is synthesized, it can serve as a scaffold for further modifications to explore structure-activity relationships (SAR). These derivatizations can target either the purine base or the thiofuranose sugar.

Purine Modifications: The purine ring of 4'-thioadenosine derivatives is a common site for modification. Palladium-catalyzed cross-coupling reactions are extensively used for this purpose. nih.gov For instance, starting from a 2-chloro- or 2-iodo-N6-benzoyl-4'-thioadenosine precursor, various substituents can be introduced at the C2 position. The Sonogashira coupling allows for the introduction of alkynyl groups, which can explore hydrophobic pockets in target enzymes or receptors. nih.govnih.gov Similarly, Suzuki and Stille couplings can be used to install aryl or other carbon-based substituents. nih.gov Modifications at the N6-position are also common, often involving the displacement of a leaving group (like a chloro group at C6) or by direct alkylation, to introduce various benzyl or alkyl groups. nih.govdongguk.edu

Thiofuranose Modifications: The hydroxyl groups on the thiofuranose ring (2', 3', and 5'-positions) provide handles for derivatization. For example, the 5'-hydroxyl group can be oxidized to a carboxylic acid and then converted to a variety of amides, such as N,N-dialkyluronamides. researchgate.net This modification has been shown to be critical in converting receptor agonists into antagonists. The 2'- and 3'-hydroxyls can be selectively protected or modified to introduce groups that alter the sugar pucker, lipophilicity, or metabolic stability of the molecule.

Position Reaction Type Example Modification Purpose Reference
C2-PurineSonogashira CouplingIntroduction of alkynyl groups (e.g., hexynyl)Explore hydrophobic pockets; modulate receptor affinity. nih.govnih.gov
N6-PurineNucleophilic SubstitutionIntroduction of substituted benzyl groupsModulate receptor binding and selectivity. nih.govdongguk.edu
C5'-SugarOxidation/AmidationFormation of 5'-N,N-dialkyluronamidesConvert agonists to antagonists; alter solubility. researchgate.net

Functionalization at the N6 Position of the Adenine Base

The N6 position of the adenine base in this compound and its derivatives is a common site for chemical modification to modulate biological activity. A primary strategy for functionalization involves the displacement of a leaving group at the 6-position of the purine ring with a variety of amines.

A prevalent synthetic route commences with a 6-chloropurine ribonucleoside derivative. This intermediate allows for nucleophilic aromatic substitution at the C6 position. For instance, in the synthesis of 2-chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides, a 2,6-dichloropurine derivative is treated with various alkyl or arylamines to introduce the desired substituent at the N6 position. nih.govnih.gov This reaction is typically carried out in a suitable solvent such as ethanol, often in the presence of a base like triethylamine to neutralize the hydrogen chloride generated during the reaction. mdpi.com

Similarly, the synthesis of N6-substituted-C2-alkynyl-4'-thioadenosine derivatives also utilizes a 6-chloropurine intermediate. The chlorine atom is displaced by a range of amines, including ammonia and various primary amines, to yield the corresponding N6-substituted compounds. researchgate.net The reaction conditions can be varied, for example, by using ammonia in tert-butanol at elevated temperatures or by reacting with an amine hydrochloride salt in ethanol. researchgate.net

The choice of the amine nucleophile is broad, allowing for the introduction of a wide array of functional groups at the N6 position. These can range from simple alkyl groups to more complex moieties like substituted benzylamines. nih.govnih.govnih.gov This versatility is crucial for structure-activity relationship (SAR) studies, aiming to optimize the interaction of these compounds with their biological targets.

Table 1: Examples of Amines Used for N6-Functionalization of 4'-Thioadenosine Derivatives

AmineResulting N6-SubstituentReference
Ammonia-NH2 researchgate.net
Methylamine-NHCH3
(3-Bromobenzyl)amine-NHCH2(3-Br-Ph) nih.govnih.gov
Cyclopropylamine-NH-cyclopropyl

Modifications of the Ribose and Thiofuranose Ring Systems

Modifications of the ribose and, specifically, the thiofuranose ring of this compound are critical for influencing the conformational properties of the nucleoside, which in turn can affect its biological activity and stability.

A fundamental modification is the introduction of the sulfur atom itself to form the thiofuranose ring. A facile synthetic route to 4'-thioribonucleosides has been developed starting from L-lyxose. This multi-step synthesis involves the formation of 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose as a key intermediate, which can then be used to build the desired nucleoside. nih.gov Another approach to synthesizing the thiofuranose ring involves the reaction of a dimesylated sugar intermediate with a sulfur source like potassium thiolacetate. rsc.org

The connection between the thiofuranose ring and the adenine base can also be modified. Homologated 4'-thioadenosine analogues have been synthesized where a methylene (CH2) group is inserted between the sugar and the base. nih.gov This modification increases the rotational freedom between the two moieties, potentially allowing for different binding modes to target proteins. nih.gov

Researchers have also explored replacing the furanosyl oxygen with other groups besides sulfur, such as CHF and CF2, to create novel 4'-modified nucleoside analogues. digitellinc.com These modifications can significantly alter the electronic properties and the stability of the nucleoside.

Table 2: Selected Modifications of the Ribose and Thiofuranose Ring in Adenosine Analogues

ModificationStarting Material/Key IntermediatePurpose of ModificationReference
4'-Thiofuranose ring formationL-LyxoseIntroduction of the core thio-sugar nih.gov
4'-Methyl substitutionTruncated 4'-thioadenosineInfluence sugar conformation nih.gov
Homologation (CH2 insertion)D-MannoseIncrease conformational flexibility nih.gov
4'-CHF and 4'-CF2 substitutionNot specifiedAlter electronic properties and stability digitellinc.com

Phosphorylation and Prodrug Approaches for this compound Derivatives

To enhance the therapeutic potential of this compound derivatives, phosphorylation to the corresponding mono-, di-, or triphosphates is often necessary for biological activity. However, the charged nature of phosphates hinders their ability to cross cell membranes. To overcome this, various prodrug strategies have been developed to mask the phosphate group, allowing for better cell permeability, with subsequent intracellular conversion to the active phosphorylated form.

Synthetic Routes to Nucleoside Phosphate and Phosphonate Prodrugs

Several methodologies have been established for the synthesis of nucleoside phosphate and phosphonate prodrugs, which are applicable to this compound derivatives.

One common approach is the "phosphoramidite" method, which involves the reaction of a protected nucleoside with a phosphoramidite reagent, followed by oxidation of the resulting phosphite triester. However, for the direct synthesis of phosphate monoester prodrugs, other strategies are often employed.

The bis(pivaloyloxymethyl) (POM) prodrug approach is a well-established method. For example, the synthesis of a 2'-deoxy-4'-thioadenosine bis(POM)-monophosphate prodrug has been reported. This can be achieved through a Mitsunobu coupling between a purine nucleoside and a pre-formed bis(POM)-phosphate. Alternatively, a nucleoside monophosphate can be reacted with iodomethyl pivalate to introduce the POM groups.

Another strategy involves the use of phosphorochloridate reagents. For instance, a protected nucleoside can be reacted with a bis(POM)-phosphorochloridate in the presence of a base like triethylamine to directly yield the bis(POM)-monophosphate prodrug.

Phosphonate prodrugs, where a carbon atom replaces the oxygen between the phosphorus and the 5'-oxygen of the ribose, offer increased stability against enzymatic cleavage. Their synthesis often involves the coupling of a nucleoside with a phosphonomethoxy derivative. For example, phosphonomethoxy-d4T and -ddC derivatives have been synthesized by the electrophilic addition of dimethyl hydroxymethyl phosphonate to a furanoid glycal, followed by several steps to introduce the base and the prodrug moieties.

Regioselective and Stereoselective Synthesis Considerations in Prodrug Development

The synthesis of nucleoside prodrugs often requires careful control of regioselectivity and stereoselectivity.

Regioselectivity: In nucleosides with multiple hydroxyl groups, such as those with unprotected 2' and 3' hydroxyls, regioselective phosphorylation at the 5'-position is crucial. This is typically achieved by using protecting groups on the 2' and 3' hydroxyls of the ribose or thiofuranose ring. The benzoyl group at the N6 position of this compound can also serve a protective role, preventing phosphorylation at the N6-amino group.

Stereoselectivity: When the phosphorus atom in a phosphate or phosphonate prodrug is chiral, the synthesis can result in a mixture of diastereomers. The separation of these diastereomers can be challenging. Some synthetic methods aim to control the stereochemistry at the phosphorus center. For example, the use of chiral auxiliaries or stereoselective catalysts can favor the formation of one diastereomer over the other. However, in many reported syntheses of prodrugs like the bis(POM) derivatives, the products are obtained as a mixture of diastereomers. The biological activity of these individual diastereomers can differ significantly, making stereocontrolled synthesis an important goal in prodrug development.

Biochemical Activity and Molecular Mechanisms of N Benzoyl 4 Thioadenosine and Its Analogs

Interactions with Adenosine (B11128) Receptors

N-Benzoyl-4'-thioadenosine and its analogs are a class of synthetic nucleoside derivatives that have been investigated for their affinity and activity at the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the endogenous nucleoside, adenosine. The interactions of these synthetic analogs with adenosine receptors are characterized by their binding affinity (Ki), selectivity for receptor subtypes, and their functional effects as either agonists or antagonists.

Binding Affinity and Selectivity at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The binding affinity and selectivity of this compound and its analogs are largely determined by the nature of the substituent at the N6-position of the adenine (B156593) ring and the presence of the 4'-thio modification in the ribose moiety.

Research into a series of N6-substituted-4'-thioadenosines has revealed that these compounds can exhibit high affinity and selectivity, particularly for the A3 adenosine receptor. For instance, the 2-chloro-N6-methyl-4'-thioadenosine analog was found to be a highly potent and selective agonist at the human A3 adenosine receptor with a Ki value of 0.8 ± 0.1 nM medchemexpress.com. Another analog, the N6-(3-Iodobenzyl) derivative, also displayed high affinity for the A3 receptor with a Ki of 3.2 nM medchemexpress.com.

In a study of N6-substituted D-4'-thioadenosine-5'-methyluronamides, a class of compounds closely related to this compound, high binding affinity and selectivity for the human A3 adenosine receptor were also observed. One particular analog in this series demonstrated a Ki of 0.28 ± 0.09 nM at the A3 receptor and exhibited 4800-fold and 36000-fold selectivity over the A1 and A2A receptors, respectively mdpi.com.

The N6-substituent plays a crucial role in determining the binding profile. N6-benzyladenosine derivatives, for example, have been explored for their anticancer activities, which are related to their interactions with various cellular targets, including but not limited to adenosine receptors mdpi.comresearchgate.net. The benzoyl group in this compound is an N-acyl substituent, and the structure-activity relationships of such compounds can be complex. Generally, bulky aromatic moieties in the N6 position have been investigated in various adenosine analogs for their potential to confer specific receptor interactions researchgate.net.

The following interactive table summarizes the binding affinities of selected N6-substituted 4'-thioadenosine analogs at human adenosine receptor subtypes.

Agonistic and Antagonistic Modulations of Adenosine Receptors by this compound Derivatives

The functional activity of this compound derivatives as either agonists or antagonists at adenosine receptors is a critical aspect of their biochemical profile. Subtle structural modifications can significantly alter the functional properties of these molecules, sometimes converting an agonist into an antagonist.

Many N6-substituted 4'-thioadenosine derivatives have been characterized as potent agonists, particularly at the A3 adenosine receptor. For example, 2-chloro-N6-methyl-4'-thioadenosine was shown to be a full agonist at the A3 receptor, displaying similar efficacy to the well-known A3 agonist, Cl-IB-MECA medchemexpress.com. Similarly, N6-substituted D-4'-thioadenosine-5'-methyluronamides have been identified as potent and selective agonists at the human A3 adenosine receptor mdpi.com.

Conversely, modifications to the adenosine scaffold can lead to antagonist activity. For instance, certain N6-substituted adenosine analogs have been shown to act as antagonists at the human A3 receptor researchgate.net. The nature of the N6-substituent is a key determinant of whether a compound will act as an agonist or an antagonist. While many N6-substituted adenosines are agonists, some, like N6-(2,2-diphenylethyl)adenosine derivatives, can act as A2A receptor agonists while also exhibiting antagonist properties at the A3 receptor researchgate.netnih.gov.

The functional activity of these compounds is often assessed by measuring their effect on the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling. A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels. The ability of a compound to modulate cAMP production in response to an adenosine receptor agonist is a hallmark of its antagonistic or agonistic nature.

Modulation of Cellular Signaling Pathways

While direct studies on the effects of this compound on the Wnt and PI3K/Akt signaling pathways are limited, the modulation of adenosine receptors by its analogs can indirectly influence these critical cellular cascades.

Influence on Wnt Signaling Cascade Components (e.g., β-Catenin, Phosphorylated-Akt, Phosphorylated-GSK 3β)

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and development. A key component of the canonical Wnt pathway is β-catenin, whose stability is controlled by a destruction complex that includes glycogen synthase kinase 3β (GSK-3β) imrpress.com. Phosphorylation of β-catenin by GSK-3β targets it for ubiquitination and proteasomal degradation. Wnt signaling inhibits this destruction complex, leading to the accumulation of β-catenin and the activation of target gene transcription.

There is evidence of crosstalk between adenosine receptor signaling and the Wnt pathway. For instance, activation of the A1 adenosine receptor has been shown to inhibit GSK-3β, which could lead to an increase in β-catenin levels. GSK-3β is a multifaceted kinase, and its inhibition can have widespread effects on cellular signaling.

While no direct evidence links this compound to the Wnt pathway, the potential for its analogs to modulate GSK-3β activity via adenosine receptor interactions suggests an indirect mechanism by which these compounds could influence β-catenin stability and Wnt target gene expression.

Effects on Kinase Pathways (e.g., Akt, PI3K/Akt/CREB/BDNF Axis)

The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Akt, a serine/threonine kinase, is a key downstream effector of PI3K. The activation of this pathway is involved in a multitude of cellular processes, and its dysregulation is implicated in various diseases.

Adenosine receptor activation can modulate the PI3K/Akt pathway. For example, A2A receptor activation has been shown to lead to the phosphorylation and activation of Akt in certain cell types. This activation can, in turn, influence downstream targets such as the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), which are critical for neuronal survival and plasticity.

Although direct studies on this compound's effect on the PI3K/Akt/CREB/BDNF axis are not available, the known interactions of adenosine receptor modulators with this pathway suggest a potential avenue of action for this compound and its analogs. The PI3K/Akt pathway is also interconnected with the Wnt pathway, as Akt can phosphorylate and inhibit GSK-3β, thereby stabilizing β-catenin nih.gov. This highlights the potential for complex cross-regulation between these signaling networks following adenosine receptor modulation.

Enzyme Interactions and Inhibition Profiles

The interaction of this compound and its analogs with various enzymes is an important aspect of their biochemical profile. As analogs of adenosine, a fundamental biological molecule, these compounds have the potential to interact with a wide range of enzymes, particularly those that utilize adenosine or ATP as a substrate.

One important class of enzymes that can be modulated by adenosine analogs is the protein kinase family. A study on 7-deaza-4'-thioadenosine derivatives, which share the 4'-thioadenosine core, identified them as multi-kinase inhibitors nih.gov. The lead compound in this study, 7-acetylene-7-deaza-4'-thioadenosine, demonstrated potent inhibition of several kinases, including TRKA, CK1δ, and DYRK1A/1B nih.gov. This suggests that the 4'-thioadenosine scaffold can serve as a template for the design of kinase inhibitors. Given that many kinase inhibitors are ATP-competitive, and this compound is an ATP analog, it is plausible that it could also exhibit kinase inhibitory activity.

Another key enzyme regulated by adenosine receptor signaling is adenylyl cyclase, which synthesizes cAMP. A1 and A3 adenosine receptors typically inhibit adenylyl cyclase, while A2A and A2B receptors stimulate it. Therefore, this compound and its analogs, by acting as agonists or antagonists at these receptors, can indirectly modulate the activity of adenylyl cyclase researchgate.netplos.org.

Furthermore, N-acyl adenosine derivatives have been investigated as inhibitors of other enzymes. For example, 5'-O-[N-(acyl)sulfamoyl]adenosines have been developed as inhibitors of MbtA, an adenylation enzyme in Mycobacterium tuberculosis nih.gov. This demonstrates that modifications to the adenosine structure can yield potent and specific enzyme inhibitors.

The following interactive table provides examples of kinase inhibition by a 7-deaza-4'-thioadenosine analog.

Targeting Nucleoside-Metabolizing Enzymes (e.g., Adenosine Kinase, Histamine N-Methyltransferase)

This compound and its analogs have demonstrated the ability to interact with and modulate the activity of crucial nucleoside-metabolizing enzymes. A significant target in this regard is Histamine N-Methyltransferase (HNMT), an enzyme responsible for the methylation and subsequent inactivation of histamine. wikipedia.org Several novel analogs of adenosine that feature a lipophilic side chain at the 5'-position have been synthesized and studied for their capacity to inhibit HNMT. nih.gov

Kinetic studies have revealed that these 5'-thioadenosine derivatives act as competitive inhibitors, vying for both the histamine and the S-adenosylmethionine (SAM) binding sites on the HNMT enzyme. nih.gov This competitive inhibition effectively blocks the normal metabolic function of HNMT.

One of the most potent adenosine analog inhibitors of HNMT identified is a polar methyl sulphonium analog of 5'-thioadenosine. nih.gov The inhibitory activities of some 5'-thioadenosine derivatives against guinea pig brain HNMT are presented in the table below.

CompoundpI50 against Guinea Pig Brain HNMT
5'-deoxy-5'-[4-(3-indolyl)but-1-yl]thio]adenosine5.00
Polar methyl sulphonium analogue of 5'-thioadenosine5.26

It is noteworthy that these compounds displayed relative ineffectiveness as inhibitors of other methyltransferases such as phenylethanolamine N-methyltransferase (PNMT), indoleamine N-methyltransferase (INMT), and catechol O-methyltransferase (COMT), highlighting their selectivity for HNMT. nih.gov Information regarding the direct inhibitory effects of this compound on Adenosine Kinase is not extensively documented in the reviewed literature.

Inhibition of Other Enzyme Classes (e.g., IspE Enzyme)

The enzymatic machinery of the non-mevalonate pathway for isoprenoid biosynthesis presents another target for adenosine analogs. This pathway is essential in many pathogens but absent in humans, making its enzymes attractive therapeutic targets. nih.gov The enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) is a key kinase in this pathway. preprints.orgmalariaworld.org

Research into the development of IspE inhibitors has led to the synthesis of a series of 8-brominated and 8-aminated adenosine derivatives. However, when these compounds were evaluated for their biological activity, they demonstrated minimal to no inhibitory effect on the IspE enzyme from both E. coli and P. falciparum. nih.gov This suggests that while the adenosine scaffold is a starting point, specific structural modifications are crucial for effective IspE inhibition.

Potential Interactions with Methyltransferases (e.g., Protein Arginine Methyltransferases, DNA Adenine Methyltransferases)

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in various cellular processes, including transcription, RNA processing, and DNA repair, by catalyzing the methylation of arginine residues on proteins. merckmillipore.com The dysregulation of PRMTs has been implicated in several diseases, notably cancer.

Recent studies have focused on designing potent inhibitors of PRMTs. One successful approach has been the development of pan-inhibitors that tether a thioadenosine moiety to various substituted guanidino groups through a propyl linker. nih.govmdpi.comresearchgate.net Kinetic analyses have shown that these compounds competitively bind to the S-adenosylmethionine (SAM) binding site of PRMTs. nih.govmdpi.com

One particular compound, designated II757, exhibited significant inhibitory activity across eight tested PRMTs, with the highest potency against PRMT4 (IC50 = 5 nM). nih.gov The table below summarizes the half-maximal inhibition concentration (IC50) values of compound II757 for various PRMTs.

EnzymeIC50 (nM)
PRMT1555
PRMT2>1000
PRMT3110
PRMT45
PRMT528
PRMT610
PRMT7130
PRMT8110

Notably, this class of inhibitors demonstrates selectivity for PRMTs over other types of methyltransferases. nih.govmdpi.com The direct interaction of this compound with DNA Adenine Methyltransferases has not been extensively detailed in the available research. However, other adenosine analogs, such as cladribine and fludarabine, are known to inhibit DNA methylation through various mechanisms. frontiersin.org

Activation/Inhibition of Ribonucleotide Reductase by Related Nucleoside Analogs

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. elifesciences.org Due to its vital role in cell proliferation, RNR is a significant target for anticancer therapies.

Several nucleoside analogs have been developed that function as inhibitors of RNR. For instance, N6-(4-nitrobenzyl) adenosine and its analogs have shown potent antileukemic activity by inhibiting the M1 subunit of the ribonucleotide reductase enzyme. nih.gov These compounds are prepared through methods such as alkylation of 7-deazaadenosine antibiotics followed by a Dimroth rearrangement, or through diazotization–fluorodediazoniation and subsequent displacement with a benzyl amine. nih.gov

It is important to note that not all thioadenosine derivatives are effective inhibitors of enzymes in related pathways. For example, a series of truncated N6-substituted 4'-thioadenosine derivatives were synthesized and evaluated, but they displayed little to no inhibitory activity against the IspE enzyme. nih.gov

Contribution to Antitumor Activity through Biochemical Pathways

The antitumor activity of this compound and its analogs can be attributed to their interference with several key biochemical pathways essential for cancer cell growth and survival. A primary mechanism is the inhibition of enzymes crucial for nucleotide metabolism and DNA synthesis, as discussed in the preceding sections.

The general biological mechanism of action for many anticancer nucleoside analogs involves their intracellular conversion to nucleoside-5'-monophosphate, -diphosphate, and -triphosphate forms by cellular kinases. nih.gov These triphosphate analogs can then be recognized by DNA polymerases and incorporated into the DNA of cancer cells during replication or repair. nih.gov This incorporation can lead to stalled replication forks and chain termination, events that trigger DNA damage sensors. nih.gov The activation of these sensors can, in turn, halt the cell cycle and ultimately lead to apoptosis, or programmed cell death. nih.gov

Furthermore, the benzoyl moiety present in this compound may contribute to its antitumor properties through mechanisms observed in other benzoyl-containing compounds. For instance, a novel 5-arylalkynyl-2-benzoyl thiophene has been shown to exhibit broad-spectrum cytotoxicity by binding to the colchicine-binding site on microtubules. nih.gov This interaction disrupts microtubule networks, inhibits tubulin polymerization, and arrests cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis. nih.gov While this compound is not a direct analog of this compound, it provides a plausible model for how a benzoyl group could confer antitumor activity through microtubule inhibition.

Structure Activity Relationship Sar Studies of N Benzoyl 4 Thioadenosine and Its Derivatives

Systematics of Structural Modifications and Biological Response in 4'-Thioadenosines

The systematic modification of the 4'-thioadenosine scaffold has provided profound insights into the structural requirements for potent and selective adenosine (B11128) receptor modulation. Researchers have explored various substitutions at different positions of the purine (B94841) ring and the sugar moiety to understand their influence on biological responses.

The N6-position of the adenine (B156593) ring has been a primary focus for structural modification, as substituents at this position can significantly alter the binding affinity and functional activity of 4'-thioadenosine derivatives at adenosine receptors (ARs).

The introduction of a benzoyl group at the N6-position, creating N-Benzoyl-4'-thioadenosine, is a key modification. The nature of the N6-substituent, ranging from small alkyl groups to bulky arylmethyl moieties, plays a crucial role in determining the compound's interaction with the receptor binding pocket. Studies have shown that N6-substituted D-4'-thioadenosine-5'-methyluronamides exhibit high potency and selectivity as agonists at the human A3 adenosine receptor. nih.gov For instance, certain 4'-thionucleosides have demonstrated higher binding affinity for the human A3 adenosine receptor than their corresponding oxygen-containing counterparts. nih.gov

Research on truncated 4'-thioadenosine derivatives has further illuminated the role of N6-substituents. The introduction of a bulky hydrophobic group, such as a 3-halobenzyl group, at the N6-amino position was found to decrease binding affinity at the human A2A adenosine receptor (hA2AAR), while maintaining affinity at the hA3AR. nih.gov This suggests that the N6-position is a critical determinant of selectivity between AR subtypes. In contrast, a free amino group at the N6-position, coupled with a longer hydrophobic chain at the C2-position, is considered essential for hA2AAR binding affinity. nih.gov

The size and nature of the N6-substituent can also influence whether a compound acts as an agonist or an antagonist. For example, in a series of 2-chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides, the N6-(3-halobenzyl)amino derivatives generally showed higher binding affinity at the human A3AR compared to N6-dialkylamino or N6-cycloalkylamino derivatives, and these compounds were identified as A3AR antagonists. nih.gov

Impact of N6-Substituents on Adenosine A3 Receptor Binding Affinity
CompoundN6-SubstituentModificationReceptorBinding Affinity (Ki, nM)
Thio-Cl-IB-MECA analogueMethyl2-chloro, 5'-methyluronamideHuman A30.28 ± 0.09 nih.gov
Truncated 4'-thioadenosine3-Chlorobenzyl2-chloro, truncated at 5'Human A31.66 nih.gov
Truncated 4'-thioadenosine3-Bromobenzyl2-chloro, truncated at 5'Human A313.0 ± 6.9 nih.gov
5'-N,N-dimethyluronamide derivative3-Bromobenzyl2-chloro, 5'-N,N-dimethyluronamideHuman A39.32 nih.gov

The replacement of the oxygen atom at the 4'-position of the ribose sugar with a sulfur atom, the defining feature of 4'-thioadenosines, has profound conformational consequences that significantly influence biological activity. This modification alters the puckering of the sugar ring, which in turn affects the orientation of the nucleobase and other substituents, thereby modulating the interaction with the receptor.

The sugar moiety of nucleosides can adopt different conformations, typically described as North (N) or South (S) puckers. The 4'-thio modification generally favors a North-type conformation. This conformational preference can be crucial for receptor binding and activation. For instance, the conversion of a potent A3AR agonist into an antagonist was achieved by introducing a second N-alkyl group on the 5'-uronamide position of a 4'-thioadenosine derivative. This suggests that the hydrogen-bonding ability of the 5'-uronamide, in the context of the conformation imposed by the 4'-thio modification, is essential for receptor activation. nih.gov

Correlation between Molecular Structure and Receptor/Enzyme Selectivity

The subtle interplay of structural modifications across the this compound scaffold dictates the selectivity of these compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3) and other enzymes.

As previously discussed, the N6-substituent is a major driver of selectivity. For instance, while larger, hydrophobic N6-substituents can maintain or enhance affinity for the A3AR, they often lead to a decrease in affinity for the A2AAR. nih.gov This differential effect allows for the design of A3-selective ligands. Specifically, N6-(3-halobenzyl) groups on the 4'-thioadenosine core have consistently yielded high affinity and selectivity for the A3AR. nih.gov

Modifications at the C2 position of the purine ring also contribute significantly to selectivity. The introduction of a chlorine atom at the C2 position, in combination with specific N6-substituents, has been shown to enhance selectivity for the A3AR. nih.govresearchgate.net For example, 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide was found to be highly selective for A3 vs A1 and A2A receptors. nih.gov

The functional groups at the 5'-position of the 4'-thio sugar also play a critical role in determining selectivity and whether a compound will act as an agonist or antagonist. The presence of a 5'-N,N-dialkyluronamide group, which lacks a hydrogen bond donor, was found to be essential for A3AR antagonism. nih.govresearchgate.net Within this series, smaller dialkyl groups like dimethylamide were preferred for higher binding affinity, indicating that steric factors in this region are crucial for selective binding to the human A3AR. nih.gov

Beyond adenosine receptors, structural modifications can direct the activity of these nucleoside analogs towards other biological targets. For example, certain 7-substituted-7-deaza-4'-thioadenosine derivatives have been identified as multi-kinase inhibitors, demonstrating potent anticancer activity by inhibiting kinases such as TRKA, CK1δ, and DYRK1A/1B. nih.gov This highlights how modifications to the purine ring system can shift the selectivity profile away from GPCRs and towards enzymes like kinases.

Selectivity Profile of 4'-Thioadenosine Derivatives for Adenosine Receptor Subtypes
Compound SeriesKey Structural FeaturesPrimary TargetSelectivity Notes
N6-substituted D-4'-thioadenosine-5'-methyluronamidesN6-methyl, 2-chloroHuman A3 Agonist4800-fold vs A1 and 36000-fold vs A2A. nih.gov
Truncated 4'-thioadenosinesN6-(3-halobenzyl), 2-chloro, 5'-truncatedHuman A3 AntagonistHigh selectivity over other AR subtypes. nih.gov
2-chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamidesN6-(3-bromobenzyl), 5'-N,N-dimethylHuman A3 AntagonistExhibited very low binding affinities to other AR subtypes. nih.govresearchgate.net
Truncated 2-alkynyl-4'-thioadenosinesFree N6-amino, C2-hexynylDual A2A/A3 LigandBulky N6-substituents decrease A2A affinity while maintaining A3 affinity. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzoyl-4'-thioadenosine derivatives, and how are they characterized?

  • Methodological Answer : this compound derivatives are typically synthesized via benzoylation reactions. For example, benzoyl chloride or aroyl isocyanates are reacted with thioadenosine precursors under controlled conditions. Characterization involves elemental analysis, FT-IR spectroscopy (to confirm carbonyl and thiocarbonyl groups), and multinuclear NMR (¹H and ¹³C) to resolve structural details like benzoyl group integration and sugar moiety conformation . Mass spectrometry (MS) and cyclic voltammetry (CV) may also be employed to assess purity and redox behavior .

Q. How do researchers evaluate the binding affinity of this compound to adenosine receptor subtypes?

  • Methodological Answer : Binding affinity is assessed using competitive radioligand assays (e.g., with [³H]adenosine) on human A1, A2A, A2B, and A3 adenosine receptors (ARs). Ki values are calculated via displacement curves, with lower Ki indicating higher affinity. For example, homologated derivatives lacking rigid structural motifs show reduced affinity due to conformational flexibility disrupting receptor interactions .

Advanced Research Questions

Q. How does structural homologation at the glycosidic bond affect the binding affinity of 4'-thioadenosine derivatives to A3 adenosine receptors?

  • Methodological Answer : Homologation (e.g., inserting CH₂ groups at the glycosidic bond) introduces rotational flexibility, leading to entropy-driven loss of binding. Molecular dynamics simulations reveal that excessive conformational freedom prevents stable interactions with key receptor residues (e.g., transmembrane helices 6 and 7 in A3AR). Experimental data show homologated derivatives lose affinity (Ki > 10 µM) compared to rigid analogs (Ki < 1 nM), emphasizing the need for structural rigidity in agonist design .

Q. What methodological approaches are used to analyze conflicting data in the binding affinity of modified 4'-thioadenosine derivatives across different studies?

  • Methodological Answer : Discrepancies are resolved via:

  • Comparative SAR Analysis : Cross-referencing truncated vs. homologated derivatives to identify critical functional groups (e.g., NH-benzoyl vs. nitro substitutions).
  • Species-Specific Profiling : Testing human vs. murine A3ARs to account for interspecies variability in receptor activation thresholds.
  • Computational Docking : Validating binding poses using molecular modeling tools to reconcile experimental Ki values with predicted interaction energies .

Q. How can computational modeling guide the design of this compound derivatives for targeted cancer therapy, particularly in combination with other inhibitors?

  • Methodological Answer : In silico screening identifies derivatives with dual inhibitory potential. For example, 5′-modified 7-deoxy-7-ethynyl-4′-thioadenosine acts as a HASPIN inhibitor (IC₅₀ = 2.1 µM) and synergizes with PLK1 inhibitors (e.g., BI-2536) in cancer cell lines. Co-treatment induces G2/M arrest and apoptosis via complementary pathways. Dose-response matrices and Chou-Talalay synergy indices (CI < 1) are used to validate combinatorial efficacy .

Key Notes

  • Evidence Integration : All answers are cross-validated with peer-reviewed studies (e.g., receptor binding assays , synthesis protocols ).
  • Methodological Focus : Emphasis on experimental design (e.g., CV for redox analysis , synergy indices ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.